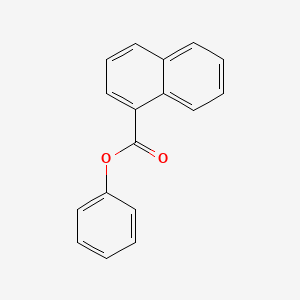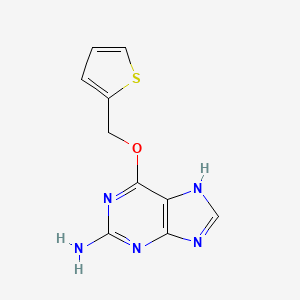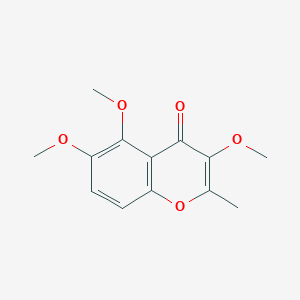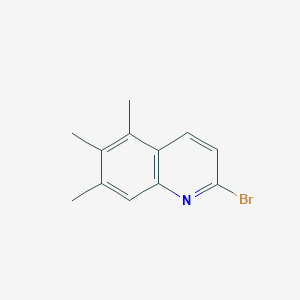
2-Bromo-5,6,7-trimethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5,6,7-trimethylquinoline is a quinoline derivative with the molecular formula C12H12BrN and a molecular weight of 250.13 g/mol . This compound is characterized by the presence of a bromine atom at the second position and three methyl groups at the fifth, sixth, and seventh positions on the quinoline ring. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5,6,7-trimethylquinoline can be achieved through various methods. One common approach involves the bromination of 5,6,7-trimethylquinoline using bromine in the presence of a suitable solvent such as nitrobenzene . The reaction typically requires heating to facilitate the substitution of a hydrogen atom with a bromine atom at the second position.
Industrial Production Methods: Industrial production of quinoline derivatives often employs large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5,6,7-trimethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction Reactions: Reduction of the quinoline ring can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are utilized.
Major Products:
Substitution: Formation of various substituted quinolines.
Oxidation: Production of quinoline N-oxides.
Reduction: Generation of dihydroquinoline derivatives.
Scientific Research Applications
2-Bromo-5,6,7-trimethylquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5,6,7-trimethylquinoline involves its interaction with specific molecular targets. The bromine atom and methyl groups on the quinoline ring influence its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 4-Bromo-2,6,8-trimethylquinoline
- 4-Bromo-2,5,7-trimethylquinoline
- 2,6,7-Trimethylquinoline
Comparison: 2-Bromo-5,6,7-trimethylquinoline is unique due to the specific positioning of the bromine atom and methyl groups, which can significantly impact its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H12BrN |
|---|---|
Molecular Weight |
250.13 g/mol |
IUPAC Name |
2-bromo-5,6,7-trimethylquinoline |
InChI |
InChI=1S/C12H12BrN/c1-7-6-11-10(9(3)8(7)2)4-5-12(13)14-11/h4-6H,1-3H3 |
InChI Key |
IOXJUPSSRWMQMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=N2)Br)C(=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


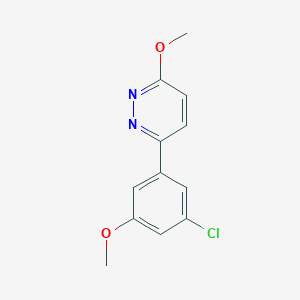
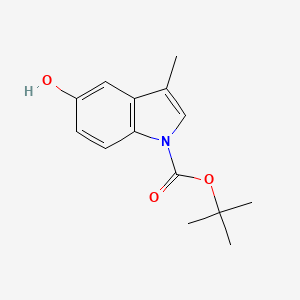
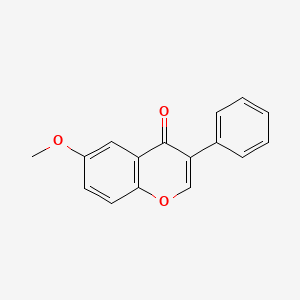
![4-Chloro-6-(p-tolyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B11863323.png)
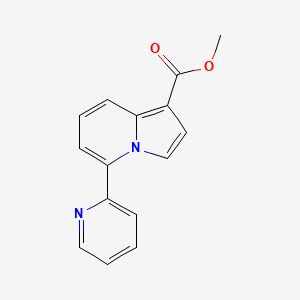
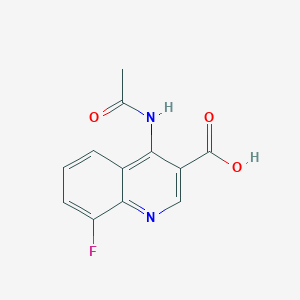
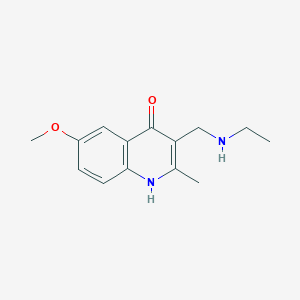

![Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11863342.png)
